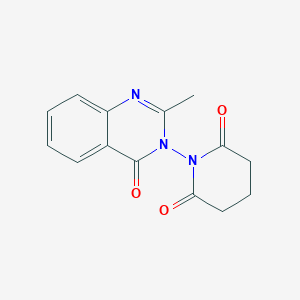
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione, also known as MQP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. MQP has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). These enzymes play important roles in inflammation and cell signaling, and their inhibition by 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione may contribute to its therapeutic effects.
生化和生理效应
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. In vivo studies have shown that 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione can improve cognitive function in animal models of Alzheimer's disease and can protect against neurotoxicity induced by amyloid-beta.
实验室实验的优点和局限性
One advantage of using 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity samples. Additionally, its broad range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of using 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione. One area of interest is the development of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione's potential as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione and to identify potential targets for its therapeutic effects.
合成方法
The synthesis of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves a multi-step process that begins with the reaction of 2-methyl-4-oxoquinazoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine-2,6-dione in the presence of a base to yield 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione. The purity of the final product can be improved by recrystallization.
科学研究应用
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
6155-00-6 |
|---|---|
产品名称 |
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione |
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
1-(2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O3/c1-9-15-11-6-3-2-5-10(11)14(20)16(9)17-12(18)7-4-8-13(17)19/h2-3,5-6H,4,7-8H2,1H3 |
InChI 键 |
PHOAZYVBWPGFPH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



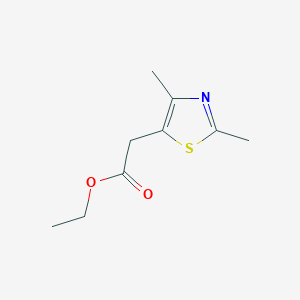
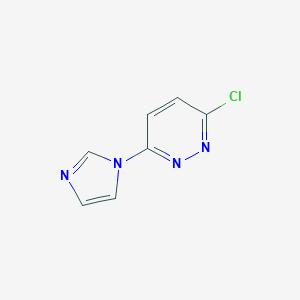
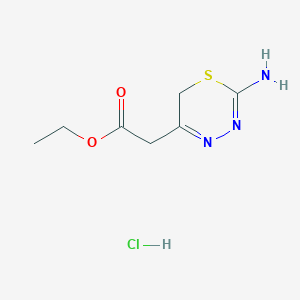

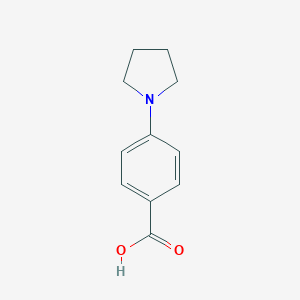
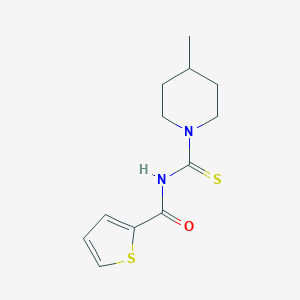
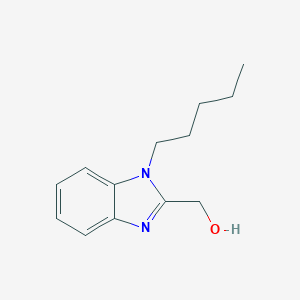
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
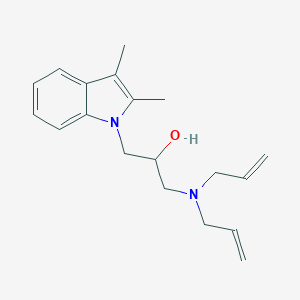
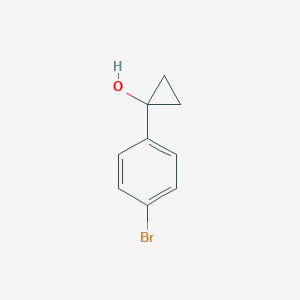
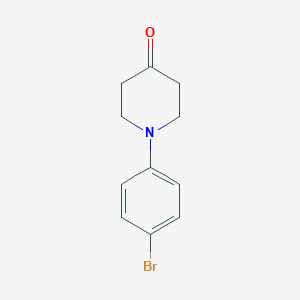
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)